16alpha,17alpha-Epoxy Exemestane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

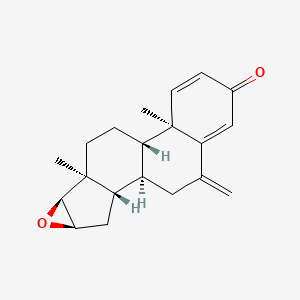

Structure

3D Structure

特性

分子式 |

C20H24O2 |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |

InChI |

InChI=1S/C20H24O2/c1-11-8-13-14(19(2)6-4-12(21)9-15(11)19)5-7-20(3)16(13)10-17-18(20)22-17/h4,6,9,13-14,16-18H,1,5,7-8,10H2,2-3H3/t13-,14+,16+,17-,18-,19-,20+/m1/s1 |

InChIキー |

XQGMPUHQJVTHLE-LBGSKTDKSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CC(=C)C5=CC(=O)C=C[C@]35C |

正規SMILES |

CC12CCC3C(C1CC4C2O4)CC(=C)C5=CC(=O)C=CC35C |

製品の起源 |

United States |

Overview of Steroidal Aromatase Inhibitors in Biochemical Research

Steroidal aromatase inhibitors represent a critical class of drugs in therapeutic applications, most notably in the treatment of hormone-dependent breast cancer. wikipedia.org Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a targeted strategy to reduce estrogen levels. patsnap.comdrugbank.com In biochemical research, these inhibitors are valuable tools for understanding the structure and function of the aromatase enzyme, a member of the cytochrome P450 superfamily. wikipedia.org

These inhibitors are broadly categorized into two types: non-steroidal and steroidal. Steroidal inhibitors, such as exemestane (B1683764) and formestane, are structurally similar to androstenedione, the natural substrate of aromatase. wikipedia.orgwikipedia.orgbenthamdirect.com This structural mimicry allows them to act as "suicide inhibitors," meaning they are converted by the aromatase enzyme into a reactive intermediate that binds irreversibly to the enzyme's active site, leading to its permanent inactivation. patsnap.comwikipedia.org This mechanism-based inactivation provides high selectivity and potent inhibition. benthamdirect.com

The development of steroidal aromatase inhibitors has been a significant area of research for over three decades, leading to the creation of first, second, and third-generation drugs with improved efficacy and specificity. benthamdirect.com Research continues to explore new steroidal compounds with enhanced inhibitory activity and potential applications beyond breast cancer. mdpi.com

The Role of Exemestane As a Mechanism Based Aromatase Inactivator

Exemestane (B1683764) is a third-generation, irreversible steroidal aromatase inhibitor used clinically in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. patsnap.comwikipedia.org Its chemical structure, 6-methylenandrosta-1,4-diene-3,17-dione, is closely related to the natural aromatase substrate, androstenedione. wikipedia.orgnih.gov

The mechanism of action of exemestane is a prime example of "suicide inhibition." patsnap.comwikipedia.org It acts as a false substrate for the aromatase enzyme. wikipedia.org Upon binding to the active site, the enzyme processes exemestane, generating a reactive intermediate that forms a covalent and irreversible bond with the enzyme. nih.gov This permanent inactivation of the aromatase enzyme necessitates the synthesis of new enzyme molecules to restore estrogen production. drugbank.com This leads to a significant and sustained reduction in circulating estrogen levels, thereby suppressing the growth of estrogen-dependent cancer cells. patsnap.comdrugbank.com

Identification and Significance of 16alpha,17alpha Epoxy Exemestane As a Potential Metabolite or Synthetic Derivative in Academic Studies

16alpha,17alpha-Epoxy Exemestane (B1683764) is a derivative of exemestane characterized by the presence of an epoxide ring at the 16 and 17 positions of the steroid nucleus. synzeal.com While not one of the most commonly cited metabolites in major metabolic pathways of exemestane, its study falls within the broader investigation of epoxidized steroids and their biological activities. nih.govnih.gov Epoxide groups are known to be chemically reactive and can be involved in various biological interactions. nih.gov

Academic research into exemestane's metabolism has identified several metabolites, including 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) and 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione (6-HME). nih.govresearchgate.net Studies have also synthesized and analyzed other derivatives, such as 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, to establish structure-activity relationships. nih.govresearchgate.net These investigations have shown that modifications like epoxidation can influence the compound's inhibitory potency and anti-proliferative effects. nih.govresearchgate.net For instance, the substitution of double bonds with epoxide groups in some exemestane derivatives led to less potent aromatase inhibition in microsomes. nih.govresearchgate.net

The synthesis of 16alpha,17alpha-epoxy steroids, such as 16alpha,17alpha-epoxyprogesterone, is a subject of interest in medicinal chemistry as these compounds can serve as key intermediates in the synthesis of various steroid-based drugs. google.com The presence of an epoxy group can significantly alter the biological properties of a steroid molecule. nih.gov

Research Gaps and Future Directions in the Study of Epoxidized Steroids

Synthetic Methodologies for 16alpha,17alpha-Epoxy Steroids

The synthesis of 16alpha,17alpha-epoxy steroids, including the title compound, is not a trivial undertaking and typically involves either direct epoxidation of a suitable unsaturated precursor or a more elaborate multi-step pathway.

The direct formation of the 16α,17α-epoxide ring is achieved through the epoxidation of a steroid containing a double bond between the C16 and C17 positions. The stereochemical outcome of this reaction—that is, whether the epoxide forms on the α-face (bottom) or β-face (top) of the steroid—is of paramount importance.

Reagents and Conditions: Peroxy acids are the most common reagents for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its reactivity and handling characteristics. google.com The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, at reduced temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions. google.com

Selectivity: The stereoselectivity of the epoxidation is influenced by the steric environment around the double bond. For many steroids, the C18 angular methyl group provides significant steric hindrance on the β-face, directing the incoming epoxidizing agent to the less hindered α-face. google.com Furthermore, nearby functional groups can exert a directing effect; for instance, an allylic hydroxyl group at the C20 position can direct the peroxy acid to deliver the oxygen atom from the same face, enhancing the stereoselectivity for the α-epoxide. google.com

| Reagent | Typical Conditions | Selectivity Driver |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, -20°C to 0°C | Steric hindrance from C18-methyl group; directing effect of allylic alcohols |

| Peroxyphthalic acid | Ether or Chloroform | General reagent for olefin epoxidation |

This table summarizes common reagents and conditions for steroidal epoxidation.

Precursor Modification: The synthesis may start from a commercially available steroid like androst-4-ene-3,17-dione. researchgate.net The initial steps would involve creating the 16,17-double bond.

Stereo-directing Group Introduction: To ensure high stereoselectivity in the subsequent epoxidation, a functional group can be introduced. For example, in the synthesis of 16α,17α-epoxyprogesterone, a 20-keto group is first selectively reduced to a 20-hydroxyl group. google.com

Stereoselective Epoxidation: With the directing group in place, epoxidation is performed as described previously, yielding the desired 16α,17α-epoxide with high stereochemical purity. A patent for an analogous synthesis reported a 96.8% yield for this step. google.com

Final Modification: The directing group is then converted back to the desired functionality. For instance, the 20-hydroxyl group is oxidized back to the 20-keto group using an oxidizing agent like Jones reagent. google.com

This sequence ensures that the final product has the correct stereochemistry at the C16 and C17 positions.

Introducing an epoxide ring onto a parent steroid is a powerful derivatization strategy used in medicinal chemistry to create novel compounds for research. This modification can significantly alter the molecule's shape, polarity, and interaction with biological targets. A pertinent example is the synthesis of 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (also known as Oxymestane-D1), a derivative of Exemestane. nih.gov In this case, an epoxide was introduced at the 1α,2α-position of the A-ring. nih.gov This structural modification was investigated to create a multi-target drug that not only acts as an aromatase inhibitor but may also interact with other steroid receptors, potentially offering advantages over existing therapies or overcoming resistance. nih.gov This highlights how epoxidation is a key tool for generating new molecular entities with potentially enhanced or different biological profiles for further scientific investigation.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

The unambiguous confirmation of the structure and stereochemistry of 16α,17α-Epoxy Exemestane and its analogues is non-trivial and requires the application of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of steroid molecules in solution. nih.govrsc.org

¹H NMR: The chemical shifts and coupling constants of protons on and near the steroid's D-ring are particularly sensitive to the presence and orientation of the epoxide. The α-configuration of the epoxide in analogous compounds is confirmed by the characteristic signals of protons in its vicinity. For example, in the ¹H NMR spectrum of 16α,17α-epoxy-20S-hydroxypregna-4-en-3-one, the proton at C20 appears at a specific chemical shift, and the signals for the angular methyl protons (C18 and C19) are distinct. google.com The absence of signals corresponding to a C16-C17 double bond and the appearance of a new signal for the C16 proton are key indicators of successful epoxidation.

2D NMR Techniques: For complex steroids where ¹H NMR spectra can be crowded, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable. mdpi.com COSY helps establish proton-proton coupling networks, while NOESY provides information about protons that are close in space, which is crucial for confirming the α-stereochemistry of the epoxide by observing spatial correlations between the epoxide protons and other protons on the α-face of the steroid.

| Proton | Representative Chemical Shift (δ ppm) in an Analogous Epoxy Steroid¹¹ | Significance |

| C4-H | 5.73 | Confirms the A-ring 4,5-double bond |

| C18-H₃ | 0.92 | Shift is sensitive to D-ring substitution |

| C19-H₃ | 1.20 | Reference for A/B ring structure |

| C21-H₃ | 1.28 | Indicates presence and environment of side chain |

This table shows representative ¹H NMR chemical shifts for a related 16α,17α-epoxy steroid, 16α,17α-epoxy-20S-hydroxypregna-4-en-3-one, dissolved in CDCl₃. google.com

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing structural information through analysis of its fragmentation patterns.

Molecular Weight Confirmation: For 16α,17α-Epoxy Exemestane, the molecular formula is C₂₀H₂₄O₂. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated molecular weight of 296.40 g/mol . synzeal.com

Fragmentation Analysis: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to study the fragmentation of the parent ion. nih.govnih.gov While specific fragmentation data for 16α,17α-Epoxy Exemestane is not widely published, analysis of the parent compound, Exemestane, and its metabolites provides insight. nih.govdshs-koeln.de The fragmentation of the steroidal core would likely involve characteristic losses of small molecules like water (H₂O), carbon monoxide (CO), and methyl groups (CH₃). The presence of the epoxide ring would lead to unique fragmentation pathways, helping to confirm its location on the D-ring.

| Analytical Data | This compound |

| Chemical Formula | C₂₀H₂₄O₂ |

| Molecular Weight | 296.40 g/mol |

| Key MS Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Expected Information | Accurate mass of the parent ion; Characteristic fragmentation patterns confirming the epoxy-steroid core |

This table summarizes key mass spectrometry data for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 16alpha,17alpha Epoxy Exemestane

Influence of the 16alpha,17alpha-Epoxide Moiety on Aromatase Recognition and Catalysis

The introduction of a 16alpha,17alpha-epoxide group into the exemestane (B1683764) scaffold significantly alters its interaction with the aromatase enzyme. This modification directly impacts both the recognition of the inhibitor by the enzyme's active site and the subsequent catalytic or inactivation process.

Stereochemical Requirements for Optimal Enzyme Binding

The stereochemistry of the epoxide group is a critical determinant of biological activity. Studies on related steroidal epoxides have demonstrated that the orientation of the epoxide ring influences how the molecule fits within the binding pocket of aromatase. While specific stereochemical elucidation for 16alpha,17alpha-Epoxy Exemestane's binding is an area of ongoing research, it is established that substitution of double bonds with epoxide groups in exemestane analogues can lead to less potent derivatives in microsomal assays. nih.gov This suggests that the planarity of the D-ring, or the specific interactions facilitated by the double bond, may be more favorable for initial binding than the introduction of the bulkier, stereochemically defined epoxide ring.

Role of Peripheral Substituents and Ring System Modifications

The potency and mechanism of action of steroidal aromatase inhibitors are not solely dictated by the core steroid structure but are also significantly influenced by modifications to the A and D rings and the presence of specific functional groups.

Effects of A-Ring and D-Ring Modifications on Inhibitory Potency

Modifications to both the A-ring and D-ring of the steroidal backbone have been shown to be critical for aromatase inhibition. For instance, in the parent compound exemestane, the 1,4-diene-3-one system in the A-ring is essential for its mechanism of irreversible inhibition. nih.gov Research on other steroidal inhibitors has shown that modifications in the D-ring, such as the introduction of different substituents, can modulate inhibitory potency. researchgate.net While specific studies on A- and D-ring modifications of this compound are limited, the general principles of SAR in steroidal aromatase inhibitors suggest that any alteration to these rings would likely have a profound effect on its activity.

Comparative SAR Analysis with Parent Exemestane and Other Steroidal Aromatase Inhibitors

To fully appreciate the structural features of this compound that govern its biological activity, a comparative analysis with its parent compound, exemestane, and other steroidal aromatase inhibitors is necessary.

Exemestane is a potent, irreversible steroidal aromatase inhibitor. nih.govyoutube.com Studies have shown that some of its metabolites can also exhibit significant anti-aromatase activity. nih.gov However, the introduction of an epoxide group, as seen in this compound, has been observed to result in less potent derivatives when tested in microsomes. nih.gov This contrasts with another metabolite, 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE), which shows a significant increase in activity in certain cell lines compared to exemestane. nih.gov

Computational and Data-Driven Approaches to QSAR Modeling

The exploration of Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) for steroidal aromatase inhibitors like this compound increasingly relies on sophisticated computational and data-driven methodologies. Quantitative Structure-Activity Relationship (QSAR) modeling, a key component of this approach, seeks to establish mathematical correlations between the chemical structures of compounds and their biological activities. nih.govresearchgate.net These models are instrumental in predicting the potency of novel derivatives, optimizing lead compounds, and gaining deeper insights into the molecular features essential for therapeutic efficacy.

The development of robust QSAR models is a multi-step process that involves the careful curation of datasets, the calculation of molecular descriptors, the application of statistical and machine learning algorithms, and rigorous model validation. uni-bonn.deresearchgate.net For steroidal compounds such as the derivatives of exemestane, these computational techniques provide a framework for navigating the complex chemical space and accelerating the discovery of more effective aromatase inhibitors. mdpi.com

Dataset and Molecular Descriptors

A foundational aspect of any QSAR study is the compilation of a high-quality dataset comprising a series of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values for aromatase inhibition). researchgate.net For a hypothetical QSAR study of this compound and its analogues, the dataset would include variations in the steroidal backbone, substitutions at different positions, and modifications to the epoxy ring.

Once the dataset is assembled, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and properties, which can be broadly categorized as follows:

1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices that describe the branching and shape of the molecule.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.

The selection of relevant descriptors is a critical step, as it directly influences the predictive power and interpretability of the resulting QSAR model.

Model Development and Validation

With the calculated descriptors, various statistical and machine learning methods can be employed to build the QSAR model. These methods range from traditional linear approaches to more complex non-linear algorithms:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. tandfonline.com

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. nih.govresearchgate.net

Support Vector Machines (SVM): A powerful machine learning method that can be used for both classification and regression tasks. nih.gov

The predictive performance of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds not used in model training (R²pred). mdpi.com A robust and predictive QSAR model will exhibit high values for these validation metrics, indicating its ability to accurately predict the activity of new, untested compounds.

Illustrative Research Findings

While specific QSAR studies focused solely on this compound are not extensively detailed in the public domain, research on related steroidal aromatase inhibitors provides valuable insights into the types of findings that such studies can yield. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of steroidal aromatase inhibitors. mdpi.com These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity.

For example, a CoMFA study on a series of steroidal inhibitors might reveal that bulky substituents are disfavored in a particular region of the molecule, while electropositive groups are favored in another. mdpi.com This information is invaluable for medicinal chemists in designing new derivatives with enhanced potency.

The table below illustrates the kind of data that would be generated and used in a QSAR study of exemestane derivatives. The pIC₅₀ values (the negative logarithm of the IC₅₀) are hypothetical for illustrative purposes.

| Compound | pIC₅₀ (Hypothetical) | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Exemestane | 7.5 | 296.4 | 3.8 | 0 | 2 |

| This compound | 8.2 | 312.4 | 3.5 | 0 | 3 |

| Analogue A | 7.8 | 310.4 | 3.9 | 1 | 2 |

| Analogue B | 6.9 | 324.5 | 4.1 | 0 | 2 |

| Analogue C | 8.5 | 328.4 | 3.6 | 0 | 3 |

This table is for illustrative purposes only. The pIC₅₀ values are not based on experimental data.

Computational studies, including molecular docking, often complement QSAR analyses. nih.govresearchgate.net Docking simulations can predict the binding orientation of this compound within the active site of the aromatase enzyme. nih.gov These simulations can highlight key interactions with amino acid residues, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. The insights from docking can then be used to rationalize the structure-activity relationships observed in the QSAR models.

In a study on 16alpha,17alpha-cycloalkanoprogesterone derivatives, a combination of molecular docking, molecular dynamics, and artificial neural networks yielded a highly predictive model (Q² = 0.91), demonstrating the power of integrating multiple computational techniques. nih.govresearchgate.net Such an approach for exemestane derivatives could similarly lead to a more profound understanding of their interaction with the aromatase enzyme and guide the design of next-generation inhibitors.

Computational Chemistry and Structural Biology Investigations of 16alpha,17alpha Epoxy Exemestane Enzyme Complexes

Molecular Docking Studies with Human Aromatase (CYP19A1)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govmdpi.com In the context of 16alpha,17alpha-Epoxy Exemestane (B1683764), docking studies with human aromatase (CYP19A1) are crucial for understanding its inhibitory potential. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy in certain types of breast cancer. nih.govmdpi.com

Docking studies predict that exemestane, the parent compound of 16alpha,17alpha-Epoxy Exemestane, binds within the active site of aromatase in a manner similar to the natural substrate, androstenedione. nih.govdrugbank.com The steroidal backbone of exemestane fits into a specific androgen-binding cleft within the enzyme. mdpi.com The orientation is such that the reactive groups are positioned for interaction with the heme group of the enzyme, which is essential for its catalytic activity. The epoxy group of this compound would likely alter the electronic and steric profile, potentially influencing its precise orientation and interaction strength within the active site.

Studies on exemestane have identified several key amino acid residues in the active site of aromatase that are critical for its binding. mdpi.com These interactions are predominantly hydrophobic and also involve hydrogen bonding. mdpi.comresearchgate.net The insights gained from exemestane are foundational for understanding the potential interactions of its epoxide derivative.

Table 1: Key Amino Acid Residues in the Aromatase Active Site Interacting with Exemestane

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Arg115, Met374 |

| Hydrophobic | Phe134, Phe221, Trp224, Ala306, Val370 |

| Van der Waals | Met374, Ile133, Arg115, Phe134 |

This data is based on studies with exemestane and provides a predictive framework for its epoxy derivative.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation

QM/MM methods are a hybrid approach that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, surrounding environment. nih.gov These methods are particularly useful for elucidating reaction mechanisms. Studies have utilized QM/MM to investigate the hydroxylation of exemestane catalyzed by aromatase. nih.gov This research has provided insights into the activation energy of the rate-limiting step of the reaction. nih.gov Such approaches could be instrumental in understanding how the epoxide group in this compound might alter the reaction pathway and the mechanism of irreversible inhibition.

De Novo Design and Virtual Screening for Novel Epoxide-Based Aromatase Modulators

De novo design involves the creation of novel molecular structures with desired properties, while virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov These approaches can be used to discover novel epoxide-based aromatase modulators. By using the known structure of the aromatase active site and the binding mode of compounds like exemestane, new molecules with potentially higher affinity and selectivity can be designed and screened computationally before being synthesized and tested in the lab. nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Both ligand-based and structure-based approaches can be employed. In structure-based pharmacophore modeling, the model is derived from the known structure of the target protein and its bound ligand. mdpi.com This information can then be used to design new molecules that fit the pharmacophoric features required for binding to the aromatase active site. This approach is valuable for the rational design of new, potent, and selective aromatase inhibitors based on the epoxide scaffold. mdpi.comnih.gov

Advanced Analytical Methodologies for Research and Quantitative Analysis of 16alpha,17alpha Epoxy Exemestane

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of drug molecules and their metabolites in complex biological matrices. While specific validated methods for 16alpha,17alpha-Epoxy Exemestane (B1683764) are not extensively detailed in publicly available literature, the established methodologies for its parent drug, exemestane, and other key metabolites provide a framework for its analysis.

Methods for the simultaneous determination of exemestane and its primary active metabolite, 17-dihydroexemestane, in human plasma have been successfully developed and validated. These methods typically involve protein precipitation for sample cleanup, followed by chromatographic separation and detection by MS/MS. For instance, a validated LC-MS/MS method for exemestane and its metabolites 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide utilizes a gradient elution on a C18 column with a mobile phase consisting of aqueous formic acid and acetonitrile (B52724). Detection is achieved using an API 4000 triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for specific mass transitions.

Table 1: Exemplary LC-MS/MS Parameters for Exemestane and its Metabolites

| Analyte | MRM Transition (m/z) |

|---|---|

| Exemestane | 297 > 121 |

| Exemestane-d3 | 300 > 121 |

| 17β-dihydroexemestane | 299 > 135 |

| 17β-dihydroexemestane-d3 | 302 > 135 |

| 17β-dihydroexemestane-17-O-β-D-glucuronide | 475 > 281 |

| 17β-dihydroexemestane-17-O-β-D-glucuronide-d3 | 478 > 284 |

Data sourced from a study on the validation of an LC-MS/MS method for exemestane and its metabolites.

Applications in In Vitro Metabolic Stability and Conversion Rate Studies

LC-MS/MS methods are crucial for assessing the metabolic stability of compounds in vitro. Such studies often involve incubating the compound with liver microsomes or other enzyme preparations and monitoring its disappearance over time. For exemestane, in vitro studies have identified 17-hydroexemestane (MI) and 6-hydroxymethylexemestane (MII) as predominant metabolites. These studies have also pinpointed the specific cytochrome P450 enzymes responsible for these transformations, with CYP3A4 being a key player in the formation of MII.

Techniques for Trace Analysis of Epoxide Metabolites

The detection of trace levels of metabolites is often necessary, particularly for reactive intermediates like epoxides. The high sensitivity of modern LC-MS/MS instruments allows for the quantification of analytes in the low nanogram per milliliter range. For exemestane, methods with a lower limit of quantification (LLOQ) as low as 0.4 ng/mL in just 10 µL of mouse plasma have been developed. Achieving such low detection limits is critical for accurately profiling metabolites that may be present in very small quantities.

Utilization of High-Resolution NMR and Impurity Reference Standards for Characterization

The unequivocal structural elucidation of metabolites and impurities relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For exemestane metabolites, NMR, particularly 2D-NMR experiments like NOESY, has been instrumental in determining the stereochemistry of epoxide groups.

The availability of well-characterized impurity reference standards is essential for the accurate identification and quantification of these compounds in pharmaceutical preparations and biological samples. Several chemical suppliers offer 16alpha,17alpha-Epoxy Exemestane as a reference standard, often accompanied by a certificate of analysis detailing its purity and characterization data. These standards are crucial for method development, validation, and as a comparator in analytical testing.

Spectroscopic Techniques for Investigating Protein-Ligand Binding In Vitro

Understanding how a compound interacts with its protein target is fundamental to pharmacology. Spectroscopic techniques provide valuable insights into these binding events.

Fluorescence Spectroscopy for Binding Constants and Quenching Mechanisms

Fluorescence spectroscopy is a powerful tool for studying the binding of ligands to proteins. This technique can be used to determine binding constants (Ka) and the number of binding sites (n) by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) upon ligand binding. While specific studies on the interaction of this compound with its target proteins using this method are not widely reported, the principles remain applicable.

Circular Dichroism for Conformational Changes in Target Enzymes

Circular dichroism (CD) spectroscopy is employed to investigate changes in the secondary and tertiary structure of a protein upon ligand binding. By analyzing the CD spectrum of an enzyme in the presence and absence of an inhibitor, researchers can infer conformational changes that may be induced by the binding event. This can provide crucial information about the mechanism of inhibition. As with fluorescence spectroscopy, specific CD studies on this compound are not prevalent in the literature, but it represents a valuable technique for such investigations.

Chromatographic Techniques for Isolation and Purification of Synthetic and Biotransformed Products

The isolation and purification of this compound from synthetic reaction mixtures and biotransformation systems rely heavily on various chromatographic methods. The choice of technique is dictated by the scale of the separation, the complexity of the mixture, and the required purity of the final product.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography serves as a fundamental technique for the rapid analysis of reaction progress and for the initial purification of small quantities of this compound. In the context of biotransformation studies, TLC has been effectively used to purify similar steroidal epoxides, such as 16-alpha,17-alpha-epoxy-4-androsten-3-one, from incubation mixtures containing rat liver microsomes. nih.gov For this compound, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a non-polar to moderately polar mobile phase to achieve separation from more polar or non-polar impurities.

Column Chromatography:

For the preparative-scale purification of this compound, column chromatography is the method of choice. This technique is widely employed in the synthesis of related steroid compounds, such as 16α,17α-epoxyprogesterone, where it is used to isolate the target compound from reaction byproducts. google.com The stationary phase is typically silica gel, and the mobile phase is a carefully selected solvent system, often a gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, to elute the compounds based on their polarity. The fractions are collected and analyzed, typically by TLC or HPLC, to identify those containing the pure epoxide.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography, particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for both the purification and quantitative analysis of this compound. While specific methods for this epoxide are not extensively detailed in publicly available literature, methods for the parent compound, exemestane, and its degradation products provide a strong basis for its analysis. researchgate.netacs.orgresearchgate.netasianpubs.org A C18 or C8 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water or a buffer and an organic solvent such as acetonitrile or methanol. researchgate.netacs.orgresearchgate.netasianpubs.org Isocratic or gradient elution can be employed to achieve optimal separation from exemestane and other metabolites. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance, likely in the range of 240-250 nm, similar to exemestane. acs.orgasianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS):

For the analysis of volatile and thermally stable compounds, gas chromatography-mass spectrometry is a highly sensitive and specific technique. In the context of steroidal analysis, GC-MS is often used for the identification of metabolites in biological samples. For a related compound, 16-alpha,17-alpha-epoxy-4-androsten-3-one, final identification after TLC purification was achieved by combined gas-liquid chromatography-mass spectrometry. nih.gov Prior to GC-MS analysis, derivatization of the steroid may be necessary to improve its volatility and chromatographic behavior. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification.

Interactive Data Tables

Below are illustrative data tables based on typical chromatographic conditions for the analysis of exemestane and related steroidal epoxides.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 246 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 8-12 min |

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), then 20 °C/min to 300 °C (5 min) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Future Research Directions and Translational Potential in Drug Discovery Research

Elucidation of Complete Metabolic Profiles Beyond Primary Epoxidation

Exemestane (B1683764) undergoes extensive metabolism, and the parent drug accounts for a small fraction of the total drug-related material in circulation. fda.gov The initial metabolic steps involve oxidation of the C6 methylene (B1212753) group and reduction of the 17-keto group. fda.govwikipedia.org However, a comprehensive profile of all resulting secondary metabolites has not been fully disclosed, representing a significant knowledge gap. nih.gov

Future research must focus on identifying and quantifying the complete array of phase I and phase II metabolites. Studies have identified 17β-dihydroexemestane (17β-DHE) as a major active metabolite, produced by various cytochrome P450 enzymes, including CYP1A2, CYP2C8, 2C9, 2C19, 2D6, 3A4, and 3A5. nih.gov Beyond these primary transformations, recent investigations have highlighted the importance of phase II conjugation. The cysteine conjugates of both exemestane (EXE-cys) and 17β-DHE, along with 17β-DHE-glucuronide, are major circulating metabolites, collectively accounting for approximately 70% of total plasma exemestane in vivo. nih.govnih.gov Crucially, these conjugates are not merely inactive excretion products; EXE-cys, in particular, has been shown to significantly inhibit aromatase in a time-dependent manner. nih.govnih.gov

The existence of 16alpha,17alpha-Epoxy Exemestane implies that epoxidation is another metabolic pathway. Therefore, a critical research direction is to map the subsequent metabolism of this epoxide and other epoxide derivatives, which may be formed at different positions on the steroid core. nih.gov This involves utilizing advanced analytical techniques like high-resolution mass spectrometry to analyze patient samples and incubations with human liver microsomes and other relevant enzyme systems.

| Metabolite | Metabolic Pathway | Key Research Finding | Reference |

| 17β-dihydroexemestane (17β-DHE) | Phase I (Reduction) | An active metabolite formed by multiple CYP450 enzymes. | nih.gov |

| 6-hydroxymethylexemestane (6-HME) | Phase I (Oxidation) | A primary metabolite identified in in vitro studies. | nih.govnih.gov |

| Exemestane-cysteine (EXE-cys) | Phase II (Conjugation) | A major circulating metabolite that retains aromatase inhibitory activity. | nih.govnih.gov |

| 17β-DHE-cysteine | Phase II (Conjugation) | A major circulating metabolite with some inhibitory potential. | nih.govnih.gov |

| 17β-DHE-glucuronide | Phase II (Conjugation) | A major circulating metabolite with minimal inhibitory activity. | nih.gov |

Exploration of Epoxide Hydrolase Activity on this compound

The formation of an epoxide metabolite naturally leads to the question of its subsequent fate. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govnih.gov In mammals, this family includes microsomal epoxide hydrolase (mEH, or EPHX1) and soluble epoxide hydrolase (sEH, or EPHX2). nih.gov These enzymes are critical for detoxifying xenobiotics and metabolizing endogenous signaling molecules. nih.gov

A pivotal area for future investigation is whether this compound is a substrate for human epoxide hydrolases. Research has shown that EPHX1 can hydrolyze steroidal epoxides, with androstene oxide (16α,17α-epoxyandrosten-3-one), a structurally analogous compound, identified as a substrate. nih.gov This provides a strong rationale for hypothesizing that this compound could be similarly processed.

Studies should be designed to incubate this compound with purified human mEH and sEH, as well as with human liver microsomes, to determine if it is converted to the corresponding 16,17-diol. If this conversion occurs, the resulting diol metabolite would need to be synthesized and evaluated for its own biological activity, including its ability to inhibit aromatase or interact with other steroid receptors. Understanding this metabolic pathway is essential, as the hydrolysis of the epoxide ring would significantly alter the molecule's shape and polarity, likely modifying its pharmacological profile.

Rational Design of Next-Generation Steroidal Aromatase Modulators with Tuned Properties

While third-generation aromatase inhibitors (AIs) like exemestane are highly effective, the quest for agents with improved selectivity and novel mechanisms of action continues. nih.govnih.gov The publication of the crystal structure of human aromatase has been a catalyst for structure-guided drug design, allowing for the rational development of next-generation inhibitors. nih.govnih.govnih.gov

Future research should leverage the structural information from exemestane and its metabolites, including the 16alpha,17alpha-epoxy derivative, to design novel steroidal modulators with "tuned" properties. By analyzing the enzyme's active site, new compounds can be designed to form specific, high-affinity interactions. nih.gov For example, research has shown that adding novel C6-substituents to the androsta-1,4-diene-3,17-dione (B159171) skeleton can yield inhibitors with nanomolar potency, exceeding that of exemestane. nih.gov

A particularly exciting frontier is the development of multi-target drugs. mdpi.commdpi.com Instead of focusing solely on aromatase inhibition, new molecules can be engineered to simultaneously modulate other key therapeutic targets in breast cancer, such as the estrogen receptor (ER) and the androgen receptor (AR). mdpi.comdtu.dk Research groups are actively synthesizing and testing novel steroidal AIs that also possess selective ER modulator (SERM) or AR agonist activities. mdpi.commdpi.com This multi-pronged approach could offer enhanced efficacy and a strategy to overcome the clinical challenge of acquired resistance to conventional endocrine therapies. dtu.dk

| Compound Class/Example | Design Strategy | Therapeutic Goal | Reference |

| C6-substituted ASDD derivatives | Structure-guided design targeting the active site access channel. | Increased potency and selectivity for aromatase. | nih.gov |

| Oxymestane-D1 | Modification of the exemestane backbone. | Multi-target action: Aromatase inhibitor, ERα antagonist, and AR agonist. | mdpi.comdtu.dk |

| Novel Steroidal AIs (e.g., 7α-methylandrost-4-en-17-one) | Synthesis of new steroidal structures. | Potent aromatase inhibition combined with ER/AR modulation. | mdpi.com |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

The future in this area lies in the development and application of more advanced models that can better recapitulate the complexity of human tumors. This includes the expanded use of:

Patient-Derived Xenografts (PDX): These models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity and architecture of the original tumor, offering superior predictive value for drug efficacy.

3D Organoid Cultures: Tumor organoids grown from patient cells can model tumor physiology and the tumor microenvironment more accurately than traditional 2D cell cultures, making them ideal for studying drug response and resistance.

Co-culture Systems: Developing models that include not just cancer cells but also stromal and immune cells will be crucial for understanding how the tumor microenvironment influences the metabolism and activity of drugs like this compound.

These advanced models will be indispensable for detailed mechanistic studies, evaluating the efficacy of next-generation multi-target AIs, and identifying biomarkers of response and resistance.

Investigation of Non-Aromatase Target Interactions and Their Molecular Basis

A comprehensive understanding of a drug's translational potential requires looking beyond its primary target. Exemestane itself is known to possess some weak androgenic properties. nih.gov A key future research direction is to systematically investigate the potential for this compound and other metabolites to interact with off-target proteins, particularly other steroid hormone receptors.

The molecular basis for these interactions must be explored. As mentioned, a promising strategy in drug discovery is to intentionally design multi-target ligands. Several research groups are creating exemestane derivatives that not only inhibit aromatase but also function as modulators of the estrogen and androgen receptors. mdpi.commdpi.com For instance, the exemestane derivative Oxymestane-D1 is being studied for its ability to act as an aromatase inhibitor, an ERα antagonist, and an AR agonist. dtu.dk Such a profile could be therapeutically advantageous, as activating AR in ER-positive breast cancer can have anti-proliferative effects.

Therefore, this compound should be screened against a panel of nuclear receptors and other cancer-relevant enzymes. Any identified "hits" would require validation through detailed binding assays and functional studies in relevant cell models. Elucidating the molecular basis of these interactions, for example through co-crystallization studies, would provide invaluable insights for designing future steroidal drugs with precisely tailored polypharmacology to improve therapeutic outcomes and combat resistance. dtu.dk

Q & A

Q. What validated analytical methods are available for quantifying 16alpha,17alpha-Epoxy Exemestane and its metabolites in biological matrices?

A validated LC-MS/MS method enables precise quantification of this compound and its metabolites (e.g., 17β-hydroxyexemestane) in human plasma. Key parameters include a linear range of 100–500 ng/mL, limit of detection (5.8 ng/mL), and limit of quantification (17.58 ng/mL). Method validation should include recovery tests (average recovery ~100.1%) and interference checks from excipients. Densitometric scanning at 247 nm ensures specificity .

Q. What safety protocols are recommended for handling 16alpha,poxy Exemestane in laboratory settings?

Handling requires strict adherence to safety guidelines: use sealed containers, avoid inhalation/contact with skin/eyes, and employ engineering controls (e.g., ventilation systems). Personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection is mandatory. While no acute toxicity is classified, incomplete toxicological data necessitate caution during disposal per RCRA regulations .

Q. How can researchers synthesize this compound with high stereochemical purity?

Synthesis methods for structurally similar epoxy steroids (e.g., 16alpha,17alpha-Epoxypregnenolone) involve epoxidation of pregnenolone derivatives under controlled conditions. Key steps include stereoselective oxidation at C16-C17 and purification via column chromatography. Characterization via NMR and mass spectrometry ensures stereochemical fidelity .

Advanced Research Questions

Q. How do genetic polymorphisms in drug-metabolizing enzymes influence this compound pharmacokinetics?

Genetic variations in CYP3A4/5 and UGT enzymes significantly affect steady-state concentrations. Tobit regression analysis of left-censored data (LLOQ: 2.5 ng/mL) shows log-transformed exemestane levels correlate with enzyme activity. Researchers should incorporate pharmacogenomic screening in trial designs to optimize dosing in postmenopausal populations .

Q. What experimental designs resolve contradictions in biomarker data for this compound efficacy across patient subgroups?

In hormone receptor-positive breast cancer, HER2/3-negative tumors show greater benefit from exemestane-based therapy (HR=0.69 vs. 1.13 for HER2/3-positive). Prospectively planned subgroup analyses, as in the TEAM trial, are critical. Use Cox proportional hazards models to assess interaction effects between biomarkers (ER/PR status, Ki67) and treatment response .

Q. How should pharmacokinetic studies account for metabolic interconversion between this compound and active metabolites?

Design studies with serial sampling to capture AUC for both parent compound and metabolites (e.g., 17β-hydroxyexemestane). Employ compartmental modeling to estimate metabolic clearance rates. In BOLERO-2, central assessment of progression-free survival (15.2 vs. 4.2 months) validated the need for rigorous pharmacokinetic-pharmacodynamic linkage analyses .

Q. What strategies mitigate mineral metabolism disruptions observed in preclinical models of this compound?

Preclinical data show exemestane-induced ascites in metabolic syndrome models via cortisol/aldosterone dysregulation. Co-administer mineralocorticoid receptor antagonists (e.g., spironolactone) in animal studies. Monitor electrolyte balance and adrenal function in clinical trials involving patients with metabolic comorbidities .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing censored pharmacokinetic data in exemestane studies?

Tobit regression is preferred for left-censored data (e.g., concentrations below LLOQ). Log-transform skewed data and validate assumptions via residual analysis. For survival endpoints, Kaplan-Meier estimates and Cox models are standard, as used in BOLERO-2 to demonstrate tripled median PFS (11.5 vs. 4.1 months) .

Q. How can researchers validate impurities like 17β-hydroxyexemestane sulfamate in this compound formulations?

Use HPLC-MS with reference standards (e.g., 17β-hydroxyexemestane sulfamate, CAS-specific) for impurity profiling. Follow ICH Q3A guidelines for qualification thresholds (0.15% for ≤1 g/day dose). Include forced degradation studies (acid/base/oxidative conditions) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。